molecular formula C12H20N4O2 B7648378 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide

4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide

Cat. No. B7648378
M. Wt: 252.31 g/mol
InChI Key: ISJLKMLDMPPCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide, also known as EPMC, is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. EPMC is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.

Mechanism of Action

4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has been shown to have a higher selectivity towards CK2 compared to other protein kinases, making it a valuable tool for studying the role of CK2 in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in animal models. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide a more effective treatment for various diseases.

Synthesis Methods

The synthesis of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide involves the reaction of 2-ethylpyrazole-3-carboxylic acid with N-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to yield the final product, this compound.

Scientific Research Applications

4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has been widely used in scientific research as a selective inhibitor of CK2. CK2 is a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and differentiation. It has been implicated in the development of various diseases such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the activity of CK2 in various cellular and animal models, making it a valuable tool for studying the role of CK2 in these diseases.

properties

IUPAC Name

4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-3-16-10(4-5-14-16)8-15-6-7-18-11(9-15)12(17)13-2/h4-5,11H,3,6-9H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJLKMLDMPPCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN2CCOC(C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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